PLK4 Enzymatic Potency: Vinyl-Indazole C05 (<0.1 nM) vs. Ethynyl-Indazole B01 (65 nM)
The indazole-based PLK4 inhibitor C05, which incorporates a 6-vinyl-indazole pharmacophore, achieved an IC₅₀ value below 0.1 nM against PLK4 kinase. This represents a >650-fold improvement over its structural progenitor compound B01 (IC₅₀ = 65 nM), which lacks the vinyl motif. Molecular modeling attributes this enhancement to the vinyl group's distinct spatial orientation, which optimally fills the DFG-proximal protein cavity while minimizing steric clashes—a conformational advantage absent in the ethynyl (alkyne)-containing comparator A01 [1].
| Evidence Dimension | PLK4 kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | C05 (vinyl-indazole): IC₅₀ < 0.1 nM |
| Comparator Or Baseline | B01 (non-vinyl analog): IC₅₀ = 65 nM; A01 (ethynyl analog, C01–C04 series range): 61–247.7 nM |
| Quantified Difference | >650-fold improvement over B01; >600-fold over ethynyl series C01–C04 |
| Conditions | In vitro PLK4 enzymatic assay, mean of two independent experiments |
Why This Matters
For medicinal chemistry procurement, the vinyl-indazole scaffold enables sub-nanomolar target engagement that ethynyl and non-vinyl analogs cannot achieve, directly influencing lead candidate selection.
- [1] Fan C, et al. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 2025. Table 2 (IC₅₀ for B01 = 0.065 µM = 65 nM), Table 3 (IC₅₀ for C05 < 0.1 nM, C01 = 61.3 nM, C04 = 247.7 nM). View Source
